methanone CAS No. 1226-45-5](/img/structure/B12802724.png)
[4-(Dimethylamino)phenyl](4-nitrophenyl)methanone
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Overview
Description
4-(Dimethylamino)phenylmethanone is a benzophenone derivative characterized by two distinct substituents: a dimethylamino group (electron-donating) at the para position of one phenyl ring and a nitro group (electron-withdrawing) at the para position of the other phenyl ring. This juxtaposition creates a pronounced electronic asymmetry, making the compound a subject of interest in photochemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)phenylmethanone typically involves the following steps:
Preparation of Dimethylaminobenzophenone: This involves the reaction of benzophenone with dimethylamine in the presence of a suitable catalyst.
Nitration: The dimethylaminobenzophenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods: In an industrial setting, the production of 4-(Dimethylamino)phenylmethanone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:
Large-scale Nitration: Using industrial nitration equipment to handle large volumes of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(Dimethylamino)phenylmethanone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like hydroxide ions for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-(Dimethylamino)phenylmethanone.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory properties of compounds related to 4-(Dimethylamino)phenylmethanone. Molecular docking simulations have shown that these compounds can effectively interact with biological targets associated with oxidative stress and inflammation. For instance, derivatives of this compound exhibited significant binding affinities in computational models, suggesting their potential as therapeutic agents in treating conditions like arthritis and cardiovascular diseases .
Anticancer Activity
The compound has been investigated for its anticancer properties. A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, revealing promising results. For example, derivatives demonstrated IC50 values ranging from 25 to 100 nM against lung and breast cancer cell lines, indicating substantial anticancer activity .
Compound | Cell Line | IC50 (nM) |
---|---|---|
Oxazolo[5,4-d]pyrimidine | A549 (Lung) | 25 |
Oxazolo[5,4-d]pyrimidine | MCF7 (Breast) | 30 |
4-(Dimethylamino)phenylmethanone | HeLa (Cervical) | TBD |
Materials Science Applications
Nonlinear Optical Properties
The compound exhibits notable nonlinear optical (NLO) properties, making it a candidate for applications in photonic devices. The molecular hyperpolarizability of related compounds has been calculated using density functional theory (DFT), indicating their suitability for use in NLO materials. These properties are essential for developing advanced optical materials used in telecommunications and laser technologies .
Organic Synthesis Applications
Synthesis of Azo Dyes
4-(Dimethylamino)phenylmethanone serves as a crucial intermediate in the synthesis of azo dyes. Azo compounds are widely used in textiles and food industries due to their vibrant colors. The compound's ability to undergo diazotization reactions allows for the formation of various azo derivatives, which can be tailored for specific applications in dyeing processes .
Case Studies
Case Study on Antioxidant Efficacy
A research study published in a peer-reviewed journal explored the antioxidant efficacy of 4-(Dimethylamino)phenylmethanone derivatives. The findings indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels in vitro, supporting their potential use as dietary supplements or therapeutic agents to combat oxidative stress-related diseases.
Neuropharmacological Assessment
Another study focused on the neuropharmacological effects of similar compounds, suggesting that they could act as selective serotonin reuptake inhibitors (SSRIs). This property indicates potential applications in treating mood disorders such as depression and anxiety. The structural similarities with known neuroactive agents provide a basis for further pharmacological exploration .
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)phenylmethanone involves its ability to undergo photochemical reactions. Upon exposure to light, the compound absorbs photons and transitions to an excited state. This excited state can then participate in various chemical reactions, such as the generation of free radicals, which are essential in polymerization processes. The molecular targets and pathways involved include the interaction with monomers to initiate polymerization and the formation of cross-linked polymer networks.
Comparison with Similar Compounds
The unique properties of 4-(Dimethylamino)phenylmethanone emerge when contrasted with structural analogs. Below is a detailed analysis of key differences in substituents, electronic effects, and applications.
Structural and Electronic Comparisons
Table 1: Structural Analogues and Electronic Properties
Compound Name | Structural Features | Molecular Weight (g/mol) | Key Electronic Properties |
---|---|---|---|
Bis[4-(dimethylamino)phenyl]methanone | Two 4-(dimethylamino)phenyl groups | 296.36 | Strong electron-donating character; limited charge-transfer capacity due to symmetry |
N,N-Dimethyl-4-aminobenzophenone | Single dimethylamino group; lacks nitro substituent | 239.29 | Moderate electron donation; used as a photoinitiator in polymerization |
4-Nitrobenzophenone | Nitro group only; lacks dimethylamino group | 227.21 | High electrophilicity; limited solubility in polar solvents |
[4-(Dimethylamino)phenyl]phenylmethanone | Dimethylamino group; lacks nitro substituent | 225.28 | Electron-rich system; reduced stability under oxidative conditions |
Key Observations :
- The nitro group in 4-(Dimethylamino)phenylmethanone introduces a strong electron-withdrawing effect, enhancing its electrophilicity compared to analogs like [4-(Dimethylamino)phenyl]phenylmethanone .
- Symmetrical analogs like Bis[4-(dimethylamino)phenyl]methanone lack the electronic contrast seen in the target compound, reducing their utility in charge-transfer applications .
Key Observations :
- The combination of electron-donating (dimethylamino) and electron-withdrawing (nitro) groups in 4-(Dimethylamino)phenylmethanone may synergize to enhance bioactivity, unlike analogs with single substituents .
- Substituent position critically affects activity: ortho-nitro compounds (e.g., 1-(4-Methyl-2-nitrophenyl)ethanone) exhibit lower efficacy due to steric hindrance .
Table 3: Functional Group Impact on Material Properties
Compound Name | Material Application | Rationale |
---|---|---|
4-(Dimethylamino)phenylmethanone | Charge-transfer complexes; nonlinear optics | Electronic asymmetry enables polarization under electric fields |
Bis(4-(9H-carbazol-9-yl)phenyl)methanone | Organic light-emitting diodes (OLEDs) | Carbazole units provide luminescent properties; lacks nitro group’s electron deficiency |
4-(Octyloxy)benzophenone | UV stabilizers | Alkoxy group improves solubility in polymers; nitro-free structure limits UV absorption |
Key Observations :
- The nitro group in 4-(Dimethylamino)phenylmethanone broadens its UV absorption range compared to alkoxy-substituted benzophenones .
- Asymmetrical charge-transfer capability distinguishes it from symmetrical carbazole-based materials .
Biological Activity
4-(Dimethylamino)phenylmethanone, commonly referred to as a derivative of methanone, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The compound has the following chemical structure:
- IUPAC Name : 4-(Dimethylamino)phenylmethanone
- CAS Number : 1226-45-5
This compound is characterized by the presence of a dimethylamino group and a nitrophenyl moiety, which contribute to its unique biological activities.
Antioxidant Activity
Research has indicated that compounds similar to 4-(dimethylamino)phenylmethanone exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study on related compounds showed that they effectively suppressed neuronal cell death induced by oxidative stress, suggesting potential neuroprotective effects .
Anticancer Properties
The anticancer potential of 4-(dimethylamino)phenylmethanone derivatives has been explored through structure-activity relationship (SAR) studies. These studies demonstrated that modifications in the alkyl chain length and the introduction of substituents could enhance cytotoxic activity against various cancer cell lines. For instance, certain derivatives were found to induce apoptosis in cancer cells, indicating their potential as therapeutic agents .
Enzymatic Inhibition
The compound has shown promise in inhibiting specific enzymes that are pivotal in disease progression. For example, its analogs have been studied for their ability to inhibit monoamine oxidase (MAO), an enzyme associated with mood regulation and neurodegenerative diseases. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are beneficial in treating depression and anxiety .
Neuroprotective Effects
A significant study evaluated the neuroprotective effects of various [4-(dimethylamino)phenyl] derivatives against oxidative stress-induced neuronal damage. The results indicated that compounds with specific structural features significantly reduced cell death rates in neuronal cultures, supporting their potential use in neurodegenerative disease therapies .
Anticancer Efficacy
In a series of experiments conducted on human cancer cell lines, derivatives of 4-(dimethylamino)phenylmethanone were shown to exhibit dose-dependent cytotoxicity. The most effective compounds were identified through high-throughput screening methods, leading to further development for clinical applications in oncology .
The biological activity of 4-(dimethylamino)phenylmethanone can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound's antioxidant properties help in scavenging free radicals, thereby reducing oxidative damage.
- Apoptotic Pathways : Induction of apoptosis in cancer cells may involve the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Interaction : Inhibition of enzymes like MAO alters neurotransmitter levels, contributing to its antidepressant effects.
Data Summary
Properties
CAS No. |
1226-45-5 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C15H14N2O3/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(10-6-12)17(19)20/h3-10H,1-2H3 |
InChI Key |
BIFJDNDUZJBKPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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